Superior Degrader Potency of PZ671 Derived from PROTAC Bcl-xL Ligand-1 Scaffold Compared to Parent Inhibitor
PROTAC Bcl-xL ligand-1 provides a scaffold that, when conjugated to an E3 ligase ligand via an appropriate linker, can yield a degrader with significantly enhanced cellular potency compared to the original small-molecule inhibitor. Specifically, the PROTAC degrader PZ671, which is derived from a related Bcl-xL ligand scaffold, achieves a DC50 of 0.9 nM against Bcl-xL and an IC50 of 1.3 nM in MOLT-4 cells, representing a ~10-fold improvement in cellular activity over its predecessor, XZ739, which is based on a different Bcl-xL binding warhead [1].
| Evidence Dimension | Cellular Degradation Potency |
|---|---|
| Target Compound Data | DC50 = 0.9 nM; IC50 = 1.3 nM (for PZ671, a degrader derived from a related Bcl-xL ligand scaffold) [1]. |
| Comparator Or Baseline | XZ739 (derived from a different Bcl-xL warhead): DC50 = 2.5 nM; IC50 = 10.1 nM in MOLT-4 cells [1]. |
| Quantified Difference | ~6-fold improvement in degradation potency (DC50) and ~10-fold improvement in cell killing (IC50) [1]. |
| Conditions | MOLT-4 T-ALL cell line [1]. |
Why This Matters
This demonstrates the critical role of the ligand warhead in determining the ultimate potency of a PROTAC degrader. The ligand scaffold from which PROTAC Bcl-xL ligand-1 is derived enables the creation of highly potent degraders, a key factor for achieving effective target knockdown in cellular and in vivo models.
- [1] Zhang, P., et al. (2025). Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader. RSC Med. Chem. View Source
